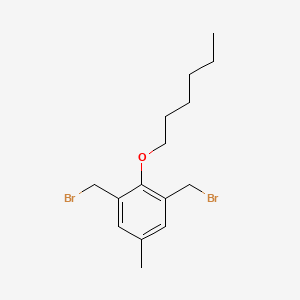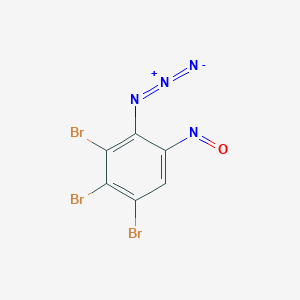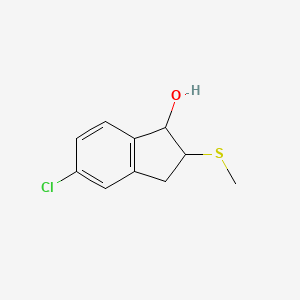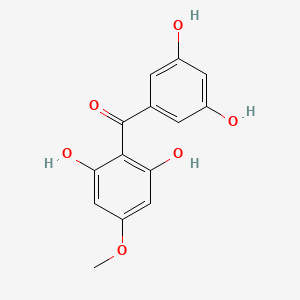![molecular formula C21H17N B14242528 Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- CAS No. 457914-36-2](/img/structure/B14242528.png)
Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- is a chemical compound with the molecular formula C21H15N. This compound is part of the benzonitrile family, which is characterized by the presence of a nitrile group attached to a benzene ring. Benzonitrile derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- typically involves the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or potassium carbonate.
Nitrile Formation: The nitrile group can be introduced through various methods, including the dehydration of amides or the substitution of halides with cyanide ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: This compound can be used in the development of new drugs and therapeutic agents.
Materials Science: It is used in the design and synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Mécanisme D'action
The mechanism of action of Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions. The pathways involved may include enzyme inhibition or activation, receptor binding, or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: The parent compound with a simpler structure.
2-Ethynylbenzonitrile: A similar compound with an ethynyl group attached to the benzene ring.
4-Ethynylbenzonitrile: Another derivative with the ethynyl group in a different position.
Uniqueness
Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- is unique due to the presence of both the hexynyl and ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
457914-36-2 |
|---|---|
Formule moléculaire |
C21H17N |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
2-[2-(2-hex-1-ynylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C21H17N/c1-2-3-4-5-10-18-11-6-7-12-19(18)15-16-20-13-8-9-14-21(20)17-22/h6-9,11-14H,2-4H2,1H3 |
Clé InChI |
GSYAUIGCFQOHTB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC1=CC=CC=C1C#CC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)

![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)



![Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]-](/img/structure/B14242504.png)

